2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-pyridin-4-yloxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFPCFJPHGGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 4-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms the ether linkage between the pyridine and phenyl rings.
Acidification: The resulting product is then acidified using hydrochloric acid to obtain the hydrochloride salt of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Esterification: Catalysts like sulfuric acid or hydrochloric acid are used in the presence of alcohols.
Major Products
Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid.
Scientific Research Applications
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride is a chemical compound with a pyridine ring and a phenyl ether linkage, possessing a molecular formula of and a molecular weight of approximately 265.69 g/mol . This compound is primarily utilized in scientific research and pharmaceutical applications due to its potential therapeutic properties.
Scientific Research Applications
This compound is a subject of interest in medicinal chemistry due to its biological activities. It acts as a ligand, binding to specific enzymes or receptors and modulating their activity, which can lead to various biological effects.
Potential research areas include:
- Anti-inflammatory and antimicrobial activities Due to its potential therapeutic properties, the compound is used in scientific research and pharmaceutical applications.
- Interaction studies Focus on its ability to bind to specific molecular targets. These studies help elucidate its mechanism of action, which may involve inhibition of enzyme activities or alteration of receptor signaling pathways. Such investigations are crucial for understanding the compound's potential therapeutic applications and optimizing its use in drug development.
- Pharmaceutical Development It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects .
- Biochemical Research: It acts as a valuable tool in studying enzyme interactions and metabolic pathways, aiding researchers in understanding complex biological systems and developing new therapeutic strategies .
- Analytical Chemistry: This chemical is utilized in the development of analytical methods for detecting and quantifying other compounds, providing researchers with reliable techniques for quality control in various industries .
Related Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Pyridin-4-yl)acetic acid | Lacks the phenyl ether linkage | Simpler structure, primarily used in similar contexts |
| 4-(Pyridin-4-yloxy)benzoic acid | Contains a benzoic acid moiety instead | Different functional group impacts biological activity |
| 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride | Contains a piperidine ring instead | Alters binding properties due to ring structure |
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride
- CAS No.: 1423026-86-1
- Molecular Formula: C₁₃H₁₂ClNO₃
- Molecular Weight : 265.69 g/mol
- Key Features : Combines a phenylacetic acid backbone with a pyridin-4-yloxy substituent, forming a hydrochloride salt .
Structural Significance
The pyridin-4-yloxy group introduces aromatic and hydrogen-bonding capabilities, while the acetic acid moiety enhances solubility in polar solvents. This compound is commonly used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with key analogs (data sourced from ):
Key Observations :
- Molecular Weight : The target compound has the highest molecular weight (265.69), likely due to its extended aromatic system. Smaller analogs like (Pyridin-3-yloxy)-acetic acid hydrochloride (189.60 g/mol) lack the phenyl group, reducing steric bulk .
- Substituent Effects: Imidazole vs. Aminomethyl Group: The aminomethyl variant (CAS 42383-05-1) introduces a basic primary amine, which may alter solubility (e.g., increased water solubility at acidic pH) and reactivity . Pyridine Position: Pyridin-3-yloxy (CAS 471894-98-1) vs. pyridin-4-yloxy substituents influence electronic distribution and steric interactions, affecting binding to biological targets .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to non-ionic analogs. Imidazole-containing analogs may exhibit pH-dependent solubility due to the heterocycle’s basicity .
- Thermal Stability: No direct data are available for the target compound, but analogs like 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride decompose at elevated temperatures, as indicated by hazard statements (H335: respiratory irritation) .
Biological Activity
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H12ClNO3. The compound features a pyridine ring linked to a phenyl group through an ether linkage, which may enhance its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, acting as a ligand that modulates enzyme or receptor activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Alteration of Receptor Signaling : It can influence signaling pathways associated with pain and inflammation, making it a candidate for anti-inflammatory therapies.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins:
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid | 0.04 ± 0.01 | |
| Celecoxib (control) | 0.04 ± 0.01 |
In vivo studies have demonstrated its efficacy in reducing inflammation in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism involves disrupting cell membrane integrity and inhibiting protein synthesis:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.8038 mg/mL |
| Escherichia coli | Not specified |
These findings suggest that the compound could be useful in treating infections caused by resistant bacterial strains .
Antioxidant Activity
Studies have indicated that the compound may possess antioxidant properties, which contribute to its therapeutic potential by mitigating oxidative stress in cells.
Case Studies
- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of the compound in rat models, demonstrating significant reductions in paw edema compared to control groups treated with standard NSAIDs .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity against Agrobacterium tumefaciens, revealing that treatment with the compound led to enhanced cell membrane damage and metabolic disruption .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the pyridine ring can enhance biological activity, indicating that further structural optimizations could lead to more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
